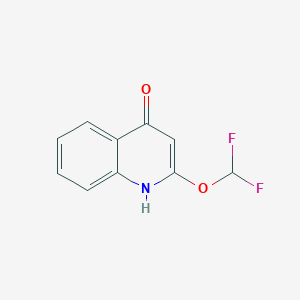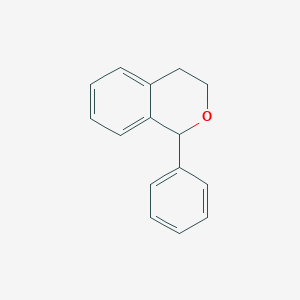
2-(Difluoromethoxy)-4-hydroxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-hydroxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-hydroxyquinoline typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method involves the reaction of 4-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4-hydroxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)-4-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Hydroxyquinoline: Lacks the difluoromethoxy group but shares the quinoline core structure.
2-(Difluoromethoxy)aniline: Contains the difluoromethoxy group but has an aniline core instead of quinoline.
Uniqueness
2-(Difluoromethoxy)-4-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxy groups on the quinoline ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H7F2NO2 |
|---|---|
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-8(14)6-3-1-2-4-7(6)13-9/h1-5,10H,(H,13,14) |
Clé InChI |
LCYWEIVCHFMRIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)


![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)


![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)




